molecular formula C2O4Sn B176928 1,3,2lambda2-Dioxastannolane-4,5-dione CAS No. 17480-26-1

1,3,2lambda2-Dioxastannolane-4,5-dione

Cat. No.: B176928
CAS No.: 17480-26-1
M. Wt: 206.73 g/mol
InChI Key: OQBLGYCUQGDOOR-UHFFFAOYSA-L
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Description

1,3,2lambda2-Dioxastannolane-4,5-dione is an organotin compound with the molecular formula C2O4Sn It is a member of the dioxastannolane family, characterized by the presence of a tin atom bonded to two oxygen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2lambda2-Dioxastannolane-4,5-dione can be synthesized through the reaction of tin(IV) chloride with oxalic acid in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired dioxastannolane ring structure. The general reaction scheme is as follows:

SnCl4+C2H2O4C2O4Sn+4HCl\text{SnCl}_4 + \text{C}_2\text{H}_2\text{O}_4 \rightarrow \text{C}_2\text{O}_4\text{Sn} + 4\text{HCl} SnCl4​+C2​H2​O4​→C2​O4​Sn+4HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,2lambda2-Dioxastannolane-4,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The tin atom in the dioxastannolane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can react with the tin center under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state tin oxides or hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2lambda2-Dioxastannolane-4,5-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of tin-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione involves its interaction with various molecular targets, primarily through the tin atom. The tin center can coordinate with oxygen, nitrogen, and sulfur atoms in biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione: Similar structure but with butyl groups attached to the tin atom.

    1,3,2lambda2-Dioxastannolane-4,5-dione derivatives: Various derivatives with different substituents on the tin atom.

Uniqueness

This compound is unique due to its specific ring structure and the presence of the tin atom, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1,3,2λ2-dioxastannolane-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBLGYCUQGDOOR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)O[Sn]O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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